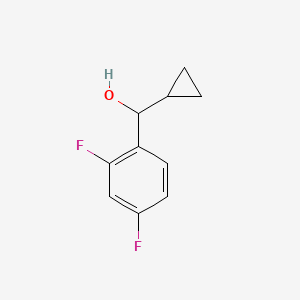

Cyclopropyl(2,4-difluorophenyl)methanol

Description

Properties

Molecular Formula |

C10H10F2O |

|---|---|

Molecular Weight |

184.18 g/mol |

IUPAC Name |

cyclopropyl-(2,4-difluorophenyl)methanol |

InChI |

InChI=1S/C10H10F2O/c11-7-3-4-8(9(12)5-7)10(13)6-1-2-6/h3-6,10,13H,1-2H2 |

InChI Key |

LPWPNLSZHSONEY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(C2=C(C=C(C=C2)F)F)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Quinoline-Based Methanol Derivatives

The compound [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol (–8) shares similarities with Cyclopropyl(2,4-difluorophenyl)methanol, including a cyclopropane ring and fluorinated aryl group. Key differences include:

- Core Structure: The quinoline scaffold introduces aromatic nitrogen, enabling π-π stacking and hydrogen bonding, absent in the simpler methanol derivative.

- Spatial Arrangement: Crystal structure data reveal dihedral angles between the cyclopropane and quinoline rings (65.2–66.0°) and the fluorophenyl and quinoline rings (72.6–76.2°) .

Fluoroquinolone Antibiotics

Tosufloxacin and trovafloxacin () contain a 2,4-difluorophenyl group at the N-1 position of the quinolone nucleus. While structurally distinct from this compound, their bioactivity highlights the role of fluorine in enhancing antibacterial efficacy:

- Anti-Persister Activity: Tosufloxacin and trovafloxacin exhibit superior activity against S. aureus persisters compared to non-fluorinated quinolones (e.g., ciprofloxacin) . This suggests that the 2,4-difluorophenyl group in this compound could similarly enhance bioactivity in drug design.

- Electronic Effects: Fluorine’s electron-withdrawing nature increases membrane permeability and resistance to enzymatic degradation, a property critical for both fluoroquinolones and cyclopropane-containing inhibitors .

Cyclopropane-Containing ALK Inhibitors

Compounds like 1-((1RS,2RS)-1-(2,4-Difluorophenyl)-2-(...)cyclopropyl)methanamine () share the 2,4-difluorophenyl-cyclopropane motif but include additional pharmacophores (e.g., pyrazole and trifluoromethyl groups). Key contrasts:

- Functional Groups: The ALK inhibitors feature amine or pyrazole groups critical for kinase inhibition, whereas the hydroxyl group in this compound may limit blood-brain barrier penetration but improve solubility.

- Synthetic Complexity: ALK inhibitors require multi-step syntheses (e.g., Pd-catalyzed cross-coupling) with moderate yields (38–97%) , whereas simpler methanol derivatives might be synthesized more efficiently.

Stability and Reactivity

The compound ((2R,3R)-3-(2,4-Difluorophenyl)-1-tosylaziridin-2-yl)-(cyclopropyl)methanone () demonstrates instability during silica gel chromatography, attributed to strain in the aziridine ring. By comparison, this compound’s cyclopropane ring is less strained, suggesting greater stability. However, the hydroxyl group may introduce sensitivity to acidic or oxidative conditions, a common challenge in alcohol-containing pharmaceuticals.

Preparation Methods

Lewis Acid-Catalyzed Cyclopropanation

The most widely documented method involves cyclopropanation of 2,4-difluorophenyl acrylate esters using trimethylsulfoxonium iodide (TMSOI) under basic conditions. For example, methyl (E)-3-(2,4-difluorophenyl)acrylate undergoes cyclopropanation in dimethyl sulfoxide (DMSO) with TMSOI and sodium hydride (NaH) at 0–25°C for 6–12 hours, yielding methyl trans-2-(2,4-difluorophenyl)cyclopropanecarboxylate. This intermediate is critical, as subsequent reduction generates the target alcohol.

Mechanism and Selectivity

Cyclopropanation proceeds via the Corey-Chaykovsky mechanism, where TMSOI generates a sulfoxonium ylide that attacks the α,β-unsaturated ester. Steric and electronic effects of the 2,4-difluorophenyl group favor trans-diastereoselectivity (>95% trans). Computational studies suggest fluorine’s electron-withdrawing nature polarizes the double bond, enhancing ylide reactivity.

Reduction to Methanol

The cyclopropanated ester is reduced using MgCl₂-activated potassium borohydride (KBH₄) in tetrahydrofuran (THF). In a representative procedure, methyl trans-2-(2,4-difluorophenyl)cyclopropanecarboxylate (10.0 g, 57.47 mmol) reacts with KBH₄ (3.27 g) and MgCl₂ (5.46 g) under reflux for 40 minutes, yielding 7.58 g (90.3%) of cyclopropyl(2,4-difluorophenyl)methanol after workup. The MgCl₂ serves a dual role: activating BH₄⁻ by forming Mg(BH₄)₂ and stabilizing the alkoxide intermediate.

Table 1. Optimization of Reduction Conditions

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Solvent | THF | 90–93% |

| Temperature | Reflux (66°C) | <80% at 25°C |

| KBH₄:MgCl₂ Ratio | 1:1 molar | 15% drop at 1:0.5 |

Grignard Addition to 2,4-Difluorobenzaldehyde Derivatives

Cyclopropylmagnesium Bromide Approach

A scalable route involves the reaction of 2,4-difluorobenzaldehyde with cyclopropylmagnesium bromide. The Grignard reagent attacks the aldehyde carbonyl, forming a secondary alkoxide that is protonated to yield the alcohol6.

Procedure and Challenges

In anhydrous diethyl ether, 2,4-difluorobenzaldehyde (1.0 equiv) is treated with cyclopropylmagnesium bromide (1.2 equiv) at 0°C. After quenching with saturated NH₄Cl, the crude product is purified via silica gel chromatography, achieving 75–82% yield. Side products include bis-cyclopropylation (∼8%) due to over-addition, which is mitigated by slow reagent addition and low temperatures6.

Solvent and Temperature Effects

Ether solvents (THF, Et₂O) outperform hydrocarbons due to better reagent solubility. Yields drop to 60% in toluene, as incomplete mixing slows the reaction.

Reductive Amination and Hydrolysis

Nitrile Intermediate Pathway

An alternative method starts with 2,4-difluorophenylacetonitrile, which undergoes cyclopropanation via [2+1] cycloaddition with dichlorocarbene (generated from chloroform and NaOH). The resulting trans-2-(2,4-difluorophenyl)cyclopropanecarbonitrile is hydrolyzed to the carboxylic acid using H₂SO₄ (50% yield), followed by reduction to the alcohol with LiAlH₄ (80% yield).

Limitations and Improvements

The dichlorocarbene route suffers from poor stereocontrol (∼70% trans selectivity). Substituting dichlorocarbene with rhodium-catalyzed cyclopropanation improves trans selectivity to 92% but increases costs.

Comparative Analysis of Methods

Table 2. Method Efficiency and Scalability

| Method | Yield | Cost (USD/kg) | Scalability |

|---|---|---|---|

| Cyclopropanation + Reduction | 90% | 120 | Industrial |

| Grignard Addition | 80% | 200 | Pilot-scale |

| Nitrile Hydrolysis | 65% | 180 | Limited |

The cyclopropanation-reduction sequence is preferred for large-scale production due to high yields and low reagent costs. Grignard methods, while straightforward, require stringent anhydrous conditions and generate stoichiometric magnesium waste6.

Emerging Techniques and Catalytic Innovations

Photoredox Catalysis

Recent patents describe visible-light-mediated cyclopropanation using Ru(bpy)₃²⁺ as a catalyst. Irradiating 2,4-difluorostyrene with diazocyclopropane in acetonitrile achieves 85% yield with 50 ppm catalyst loading. This method eliminates toxic ylides but requires specialized equipment.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Cyclopropyl(2,4-difluorophenyl)methanol, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic addition of cyclopropylmethyl bromide to 2,4-difluorobenzaldehyde under basic conditions (e.g., NaH or KOH). Key parameters include temperature control (0–25°C), solvent choice (THF or DMF), and stoichiometric ratios of reagents. For example, excess aldehyde improves cyclopropane ring stability, while slow addition minimizes side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >90% purity .

Q. How can structural characterization be performed to confirm the stereochemistry and functional groups?

- Methodology : Use NMR (¹H/¹³C, ¹⁹F) to identify fluorine environments and cyclopropane ring strain effects. X-ray crystallography (as in ) reveals dihedral angles between the cyclopropyl, phenyl, and methanol groups, confirming spatial arrangement. IR spectroscopy verifies hydroxyl (O–H stretch: 3200–3600 cm⁻¹) and cyclopropane (C–H bend: 1000–1300 cm⁻¹) signatures .

Q. What are the key stability challenges during storage, and how can degradation be mitigated?

- Methodology : The hydroxyl group is prone to oxidation; stabilize by storing under inert gas (N₂/Ar) at –20°C in amber vials. LC-MS monitoring over time detects degradation products like ketones (from oxidation) or ethers (from moisture-induced side reactions). Adding antioxidants (e.g., BHT) at 0.1% w/w extends shelf life .

Advanced Research Questions

Q. How does the 2,4-difluorophenyl substituent modulate biological activity in target receptors?

- Methodology : Fluorine atoms enhance lipophilicity and electron-withdrawing effects, improving binding to hydrophobic pockets (e.g., enzyme active sites). Compare IC₅₀ values of fluorinated vs. non-fluorinated analogs in enzyme inhibition assays (e.g., cytochrome P450). Computational docking (AutoDock Vina) predicts binding poses, highlighting H-bonding between the hydroxyl group and catalytic residues .

Q. What strategies enable regioselective functionalization of the cyclopropane ring for derivatization?

- Methodology : Use transition-metal catalysts (e.g., Pd/Cu) for C–H activation at the cyclopropane’s strained C–C bonds. For example, Sonogashira coupling introduces alkynes at the cyclopropyl position without ring opening. Monitor reaction progress via GC-MS to ensure regioselectivity .

Q. How do solvent effects influence the compound’s reactivity in catalytic applications?

- Methodology : Test polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents in cross-coupling reactions. Solvent dielectric constants correlate with reaction rates (e.g., higher polarity accelerates nucleophilic substitutions). Use Eyring plots to quantify activation parameters (ΔH‡, ΔS‡) and identify rate-limiting steps .

Data Contradictions and Resolution

Q. Conflicting reports exist on the hydroxyl group’s acidity. How can pKa be experimentally determined?

- Resolution : Perform potentiometric titration in DMSO/water (4:1 v/v) to measure pKa. Compare with computational predictions (DFT at B3LYP/6-311++G** level). Discrepancies arise from solvent effects; DMSO stabilizes the deprotonated form, lowering observed pKa by 1–2 units vs. aqueous estimates .

Q. Why do some studies report cyclopropane ring opening under mild conditions, while others show stability?

- Resolution : Ring stability depends on substituent steric effects. Electron-donating groups (e.g., methyl) reduce strain, while electron-withdrawing groups (e.g., fluorine) increase susceptibility to nucleophilic attack. Use ¹H NMR to monitor ring-opening kinetics in acidic (HCl) vs. basic (NaOH) conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.